molecular formula C21H20ClFN4O3S2 B2624251 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922133-19-5

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2624251
CAS No.: 922133-19-5
M. Wt: 494.98
InChI Key: LFETUROXLMQSRR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Coupling with the benzenesulfonamide: The final step involves coupling the thiazole-piperazine intermediate with a benzenesulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3S2/c22-15-1-7-19(8-2-15)32(29,30)25-21-24-17(14-31-21)13-20(28)27-11-9-26(10-12-27)18-5-3-16(23)4-6-18/h1-8,14H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFETUROXLMQSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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